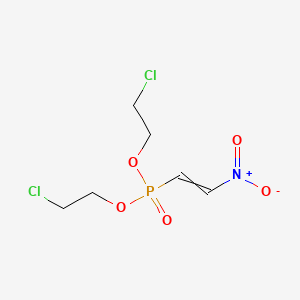
Phosphonic acid, (2-nitroethenyl)-, bis(2-chloroethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (2-nitroethenyl)-, bis(2-chloroethyl) ester is a chemical compound with the molecular formula C6H10Cl2NO5P It is known for its unique structure, which includes a phosphonic acid group, a nitroethenyl group, and two chloroethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2-nitroethenyl)-, bis(2-chloroethyl) ester typically involves the reaction of phosphonic acid derivatives with nitroethenyl compounds under controlled conditions. One common method involves the reaction of bis(2-chloroethyl) phosphonate with 2-nitroethenyl compounds in the presence of a suitable catalyst and solvent. The reaction is usually carried out at a temperature range of 18-20°C over a period of several days .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (2-nitroethenyl)-, bis(2-chloroethyl) ester undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloroethyl ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in the formation of various substituted phosphonates .
Scientific Research Applications
Phosphonic acid, (2-nitroethenyl)-, bis(2-chloroethyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphonic acid, (2-nitroethenyl)-, bis(2-chloroethyl) ester involves its interaction with molecular targets through its reactive functional groups. The nitroethenyl group can participate in electron transfer reactions, while the phosphonic acid group can form strong bonds with metal ions and other electrophiles. These interactions can modulate biochemical pathways and influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) phosphonate: Lacks the nitroethenyl group, making it less reactive in certain reactions.
(2-Nitroethenyl) phosphonic acid: Does not have the chloroethyl ester groups, affecting its solubility and reactivity.
Uniqueness
The presence of both nitroethenyl and chloroethyl ester groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research .
Properties
CAS No. |
62064-18-0 |
|---|---|
Molecular Formula |
C6H10Cl2NO5P |
Molecular Weight |
278.02 g/mol |
IUPAC Name |
1-chloro-2-[2-chloroethoxy(2-nitroethenyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C6H10Cl2NO5P/c7-1-4-13-15(12,14-5-2-8)6-3-9(10)11/h3,6H,1-2,4-5H2 |
InChI Key |
SHAMAGRSWYNYHN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OP(=O)(C=C[N+](=O)[O-])OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















